5-Chloropyrazine-2-carbonyl chloride
Overview
Description
5-Chloropyrazine-2-carbonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring, a chlorine atom, and a carbonyl chloride group. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for complex molecular structures.
Synthesis Analysis
The synthesis of related pyrazine derivatives has been explored in several studies. For instance, 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines were synthesized by trapping 2H-azirine-2-carbonyl chlorides, which were generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles . Another study reported the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile . These methods demonstrate the versatility of pyrazine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been extensively studied using spectroscopic and quantum chemical methods. For example, the molecular structure of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide was determined using density functional theory (DFT) and was further analyzed through vibrational spectroscopy . Similarly, the structure of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated, revealing insights into the charge transfer within the molecule .
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions that are useful in synthetic chemistry. The Fe(II)-catalyzed isomerization mentioned earlier is a key reaction that enables the formation of azirine-carbonyl chlorides, which are precursors to other heterocyclic compounds . Additionally, the one-pot synthesis of pyrazine dicarbonitriles involves a reaction sequence that includes nucleophilic addition and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the electronic properties and reactivity of the compound. The optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives were studied, revealing their potential in light-emitting devices . The fluorescence and antimicrobial activity of pyrazine-2,3-dicarbonitriles were also evaluated, showing that these compounds exhibit distinct UV-Vis spectral features and biological activities .
Scientific Research Applications
Synthesis of Pyrazoles with Functionalized Substituents
5-Chloropyrazine-2-carbonyl chloride is utilized in the synthesis of pyrazoles, which have functionalized side chains attached to the pyrazole nucleus. This synthesis involves coupling with protected alkynols to form alkynyl ketones, followed by reaction with hydrazine. The resultant pyrazoles, particularly 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, are precursors to other polyfunctional pyrazoles, useful in creating ligands for various applications (Grotjahn et al., 2002).
Antimycobacterial and Antifungal Activities
Condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines yields a series of amides. These compounds exhibit significant anti-mycobacterial and antifungal activities. Notably, some derivatives have shown high activity against Mycobacterium tuberculosis and other fungal strains (Doležal et al., 2006).
Synthesis of Pyrazole Acyl Thiourea Derivatives
5-Chloropyrazine-2-carbonyl chloride is a key intermediate in the synthesis of novel pyrazole acyl thiourea derivatives. These compounds have shown promising antifungal and anti-TMV (Tobacco Mosaic Virus) activities in preliminary tests, highlighting their potential in agricultural and pharmaceutical applications (Wu et al., 2012).
Suzuki Cross-Coupling Reactions
5-Chloropyrazine-2-carbonyl chloride is involved in Suzuki cross-coupling reactions, demonstrating its utility in creating complex molecular structures. The regioselectivity of these reactions can be controlled by varying the palladium catalyst's ligand, showcasing the compound's versatility in synthetic chemistry (Ashcroft et al., 2013).
Organopalladium Complex Formation
The compound is used in forming organopalladium complexes with carbon-bonded heterocycles. These complexes are stable, and their chloride ligand can be readily replaced by other halides and pseudohalides, making them significant in catalysis and synthesis of complex molecules (Isobe et al., 1986).
Cytotoxicity Studies
5-Chloropyrazine-2-carbonyl chloride derivatives are examined for their cytotoxic effects against cancer cell lines. This research is critical for the development of new chemotherapeutic agents, where certain derivatives exhibit significant cytotoxicity against human cancer cell lines (Mohareb et al., 2014).
Future Directions
The future directions for research on 5-Chloropyrazine-2-carbonyl chloride could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, its potential antimicrobial activity could be investigated further . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.
properties
IUPAC Name |
5-chloropyrazine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEMQJVHMRAYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570136 | |
Record name | 5-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazine-2-carbonyl chloride | |
CAS RN |
88625-23-4 | |
Record name | 5-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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